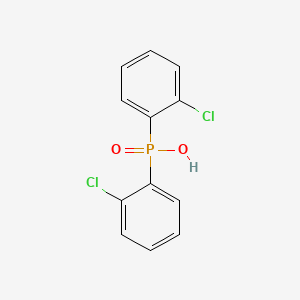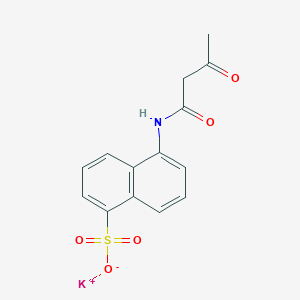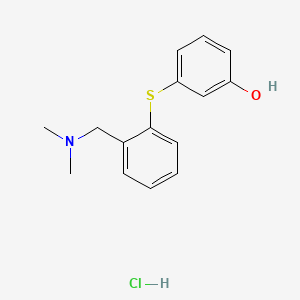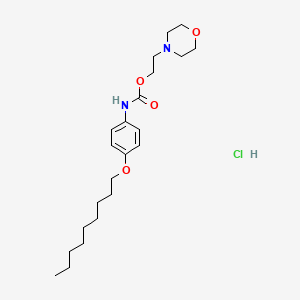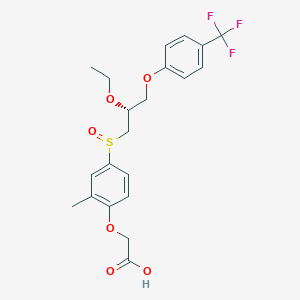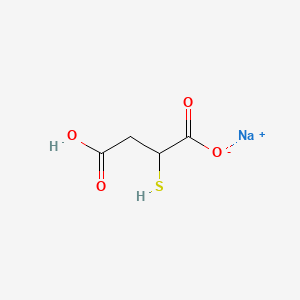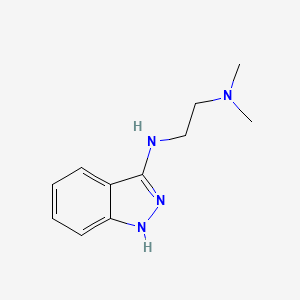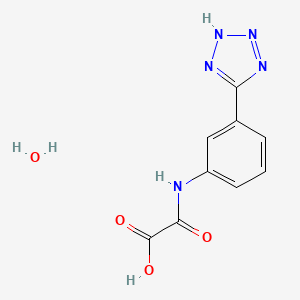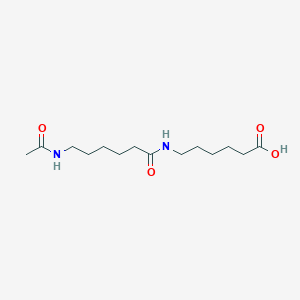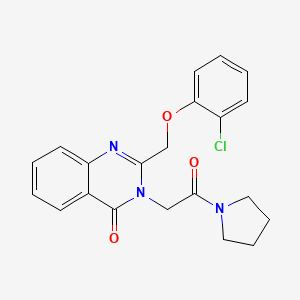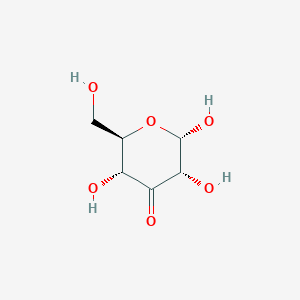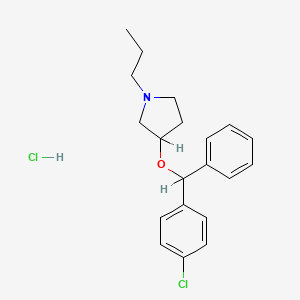
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride is a chemical compound known for its unique structure and properties It is characterized by the presence of a pyrrolidine ring substituted with a p-chloro-alpha-phenylbenzyloxy group and a propyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride typically involves the reaction of p-chloro-alpha-phenylbenzyl alcohol with 1-propylpyrrolidine in the presence of a suitable catalyst. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process includes the careful control of reaction parameters such as temperature, pressure, and the concentration of reactants. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the p-chloro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Applications De Recherche Scientifique
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on biological systems and its interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Chloro-alpha-phenylbenzyloxy)-1-butylpyrrolidine
- 1-tert-Butyl-3-(p-chloro-alpha-phenylbenzyloxy)pyrrolidine hydrochloride
Uniqueness
3-(p-Chloro-alpha-phenylbenzyloxy)-1-propylpyrrolidine hydrochloride is unique due to its specific substitution pattern and the presence of the propyl chain. This structural feature imparts distinct chemical and biological properties, differentiating it from similar compounds.
Propriétés
Numéro CAS |
102551-84-8 |
|---|---|
Formule moléculaire |
C20H25Cl2NO |
Poids moléculaire |
366.3 g/mol |
Nom IUPAC |
3-[(4-chlorophenyl)-phenylmethoxy]-1-propylpyrrolidine;hydrochloride |
InChI |
InChI=1S/C20H24ClNO.ClH/c1-2-13-22-14-12-19(15-22)23-20(16-6-4-3-5-7-16)17-8-10-18(21)11-9-17;/h3-11,19-20H,2,12-15H2,1H3;1H |
Clé InChI |
CFCXHVRDRSLHBE-UHFFFAOYSA-N |
SMILES canonique |
CCCN1CCC(C1)OC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


